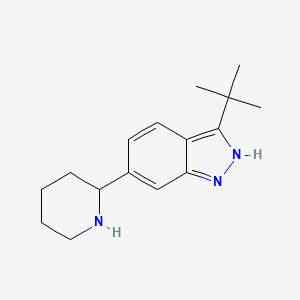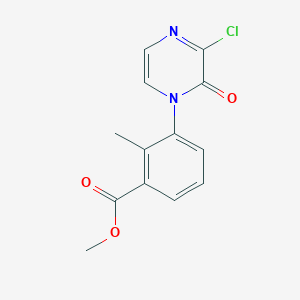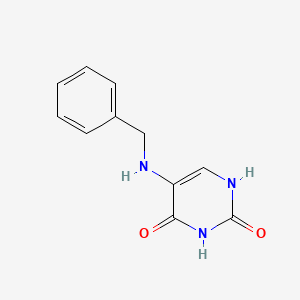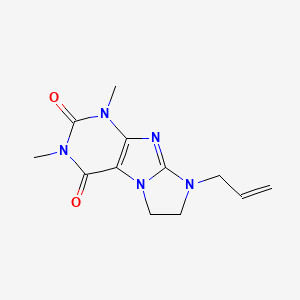
1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Overview
Description
The compound “1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 3,4-dimethoxybenzyl group is a benzyl group substituted with methoxy groups at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic indole core, with the 3,4-dimethoxybenzyl group attached at the 1-position of the indole .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitutions .Scientific Research Applications
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group is used as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) of aromatic thiolates are frequently used in a wide range of applications . The 3,4-dimethoxybenzyl group can facilitate the formation of these SAMs by increasing the solubility and stability of their precursors .
Fuel for Microbial Fuel Cells
Compounds with the 3,4-dimethoxybenzyl group, such as 3,4-Dimethoxybenzyl alcohol, have been used as the fuel of the microbial fuel cell (MFC) to generate power .
Raw Material for Synthesis of Cyclotriveratrylene
3,4-Dimethoxybenzyl alcohol is the raw material for the synthesis of cyclotriveratrylene, which is used in host-guest chemistry . This suggests that 1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione could potentially be used in similar applications.
Precursor for Extended Aromatic Thiolate Monolayers
The 3,4-dimethoxybenzyl group can be used as a protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This process is often hampered by the low solubilities of their precursors, but the 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor .
Stability under Pd-Catalyzed C-C Bond Formation Reaction Conditions
The 3,4-dimethoxybenzyl group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions . This facilitates the syntheses of the respective precursors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-13-6-4-3-5-12(13)16(19)17(18)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHUAYBNFJQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224258 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)indoline-2,3-dione | |
CAS RN |
26960-67-8 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



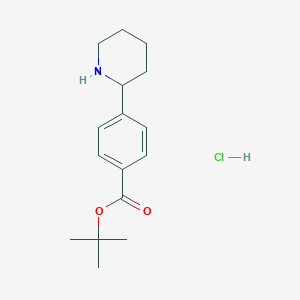
![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)

![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)
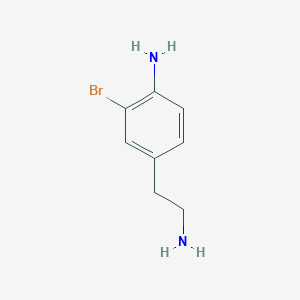

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B3406222.png)
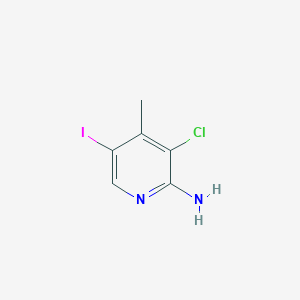
![1-[2-Amino-5-(2-aminoethyl)phenyl]-3-methylbutan-1-one dihydrochloride](/img/structure/B3406237.png)
